Cas no 26652-09-5 (Ritodrine)

Ritodrine structure
Ritodrine structure
Product Name:Ritodrine
CAS No:26652-09-5
MF:C17H21NO3
MW:287.35354
CID:52986
PubChem ID:688570
Update Time:2024-10-30

Ritodrine Chemical and Physical Properties

Names and Identifiers

    • Ritodrine
    • 4-[(1R,2S)-1-Hydroxy-2-[2-(4-hydroxyphenyl)ethylamino]propyl]phenol
    • 4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol
    • Prepar
    • Ritodrina
    • Ritodrinium
    • Utopar
    • Yutopar
    • Yutopar S.R
    • AB00698529_07
    • 4-[(1S,2R)-1-HYDROXY-2-{[2-(4-HYDROXYPHENYL)ETHYL]AMINO}PROPYL]PHENOL
    • (1S,2R)-2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)-1-propanol
    • I0Q6O6740J
    • RITODRINE [MI]
    • p-Hydroxy-alpha-(1-((p-hydroxyphenethyl)amino)ethyl)benzyl alcohol
    • 4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol
    • (1S,2R)-ritodrine
    • SDCCGSBI-0051011.P002
    • NCGC00162324-02
    • DU-21220
    • Ritodrinium [INN-Latin]
    • SCHEMBL12959065
    • CS-0013783
    • DA-67227
    • BRD-K14003026-003-08-2
    • RITODRINE [WHO-DD]
    • CCG-205118
    • 4-Hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)benzenemethanol (R*,S*)-
    • 26652-09-5
    • 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol
    • erythro-p-Hydroxy-alpha-(1-((p-hydroxyphenethyl)amino)ethyl)benzyl alcohol
    • (+)-erythro-1-(p-hydroxyphenyl)-2-[2-(p-hydroxyphenyl)ethylamino]-1-propanol
    • AB00698529-06
    • CHEBI:156577
    • Lopac0_001041
    • Benzyl alcohol, p-hydroxy-alpha-(1-((p-hydroxyphenethyl)amino)ethyl)-, erythro-
    • BRD-K14003026-003-09-0
    • RITODRINE [VANDF]
    • RITODRINE [INN]
    • Ritodrine [USAN:INN:BAN]
    • BRN 2388728
    • G78323
    • UNII-I0Q6O6740J
    • DU21220
    • RITODRINE [USAN]
    • NCGC00162324-01
    • BDBM50493311
    • Ritodrina [INN-Spanish]
    • DU 21220
    • CHEMBL489553
    • 4-(2-((1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-ylamino)ethyl)phenol
    • (+)-ritodrine
    • Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, (R*,S*)-
    • NCGC00162324-06
    • rel-RITODRINE
    • HY-B0452A
    • EINECS 247-879-9
    • Inchi: InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m1/s1
    • InChI Key: IOVGROKTTNBUGK-SJKOYZFVSA-N
    • SMILES: C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Computed Properties

  • Exact Mass: 287.15200
  • Monoisotopic Mass: 323.129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 284
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.7A^2
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: 白色 或淡白色结晶粉末
  • Density: 1.213
  • Melting Point: 192-196℃
  • Boiling Point: 512.3 ºC at 760 mmHg
  • Flash Point: 175.6 ºC
  • Refractive Index: 1.618
  • PSA: 72.72000
  • LogP: 2.74290

Ritodrine Pricemore >>

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